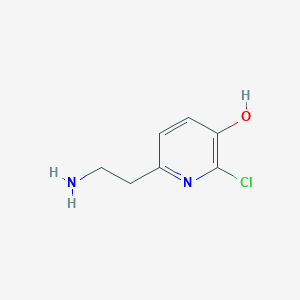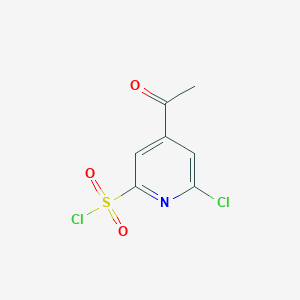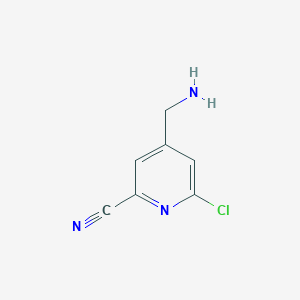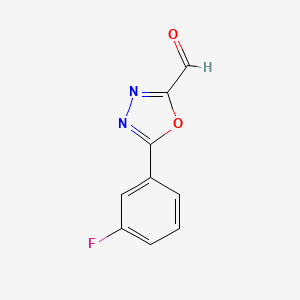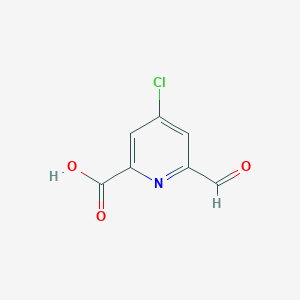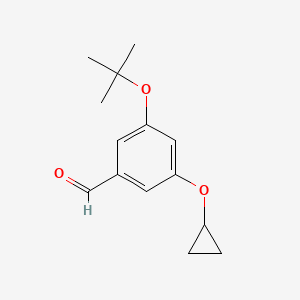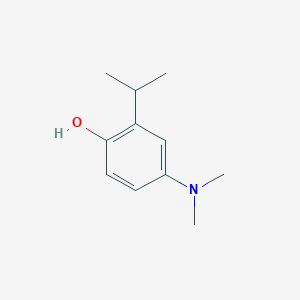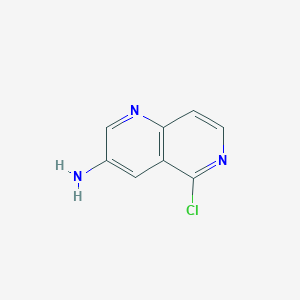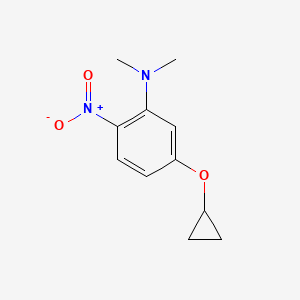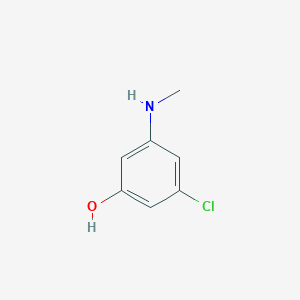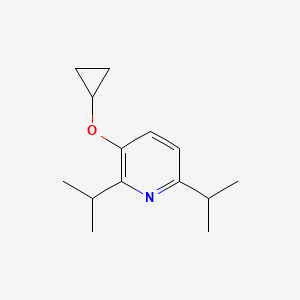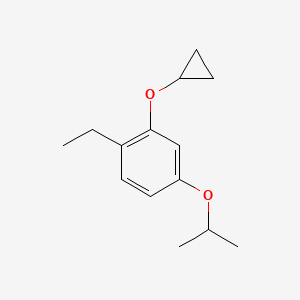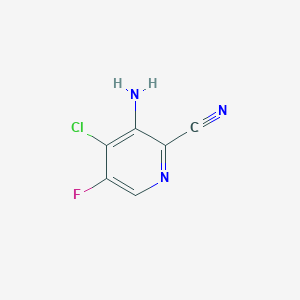
3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile: is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, along with a carbonitrile group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,4-dichloro-5-fluoropyridine with ammonia, followed by the introduction of the carbonitrile group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: The presence of multiple functional groups allows for cyclization reactions to form fused heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amino-substituted pyridines
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and versatility make it suitable for various chemical processes .
Wirkmechanismus
The mechanism of action of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino, chloro, and fluoro substituents on the pyridine ring can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-fluoropyridine: Similar structure but lacks the chloro and carbonitrile groups.
3-Amino-2-fluoropyridine: Similar structure but lacks the chloro and carbonitrile groups.
3-Fluoropyridine: Lacks the amino, chloro, and carbonitrile groups.
Uniqueness: The combination of amino, chloro, fluoro, and carbonitrile groups makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C6H3ClFN3 |
|---|---|
Molekulargewicht |
171.56 g/mol |
IUPAC-Name |
3-amino-4-chloro-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3(8)2-11-4(1-9)6(5)10/h2H,10H2 |
InChI-Schlüssel |
QGFYZWBAPGBKQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)C#N)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


